2-methyl-4-nitro-1-phenyl-1H-imidazole is an organic compound that belongs to the class of imidazole derivatives. This compound features a nitro group and a methyl group attached to the imidazole ring, as well as a phenyl group, which contributes to its unique chemical properties. Imidazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and other fields.
The compound can be synthesized through various chemical reactions involving imidazole and its derivatives. It may also be found in some natural products or synthesized for specific applications in research and industry.
2-methyl-4-nitro-1-phenyl-1H-imidazole is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is further categorized under nitro compounds and imidazole derivatives, which are often studied for their pharmacological properties.
The synthesis of 2-methyl-4-nitro-1-phenyl-1H-imidazole can be achieved through several methods, including:
The synthesis typically involves controlling reaction conditions such as temperature, time, and concentration to optimize yield and purity. The final product can be purified through recrystallization or chromatography.
The molecular structure of 2-methyl-4-nitro-1-phenyl-1H-imidazole consists of a five-membered imidazole ring with the following substituents:
The chemical formula for this compound is C10H10N4O2, indicating it contains ten carbon atoms, ten hydrogen atoms, four nitrogen atoms, and two oxygen atoms.
The molecular weight of 2-methyl-4-nitro-1-phenyl-1H-imidazole is approximately 218.22 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
2-methyl-4-nitro-1-phenyl-1H-imidazole can participate in various chemical reactions:
These reactions often require specific conditions such as catalysts, solvents, and temperatures to proceed efficiently. Reaction yields and selectivity are critical considerations in synthetic pathways involving this compound.
The mechanism of action for 2-methyl-4-nitro-1-phenyl-1H-imidazole is closely related to its interactions with biological targets. As an imidazole derivative, it may exhibit:
Studies have shown that modifications on the imidazole ring significantly affect its biological activity, making it a subject of interest in drug design.
2-methyl-4-nitro-1-phenyl-1H-imidazole typically appears as a yellow crystalline solid. Its melting point ranges from 120°C to 125°C, depending on purity and synthesis conditions.
The compound is soluble in polar organic solvents like dimethyl sulfoxide and methanol but has limited solubility in non-polar solvents like hexane. It exhibits stability under standard laboratory conditions but may decompose upon prolonged exposure to light or heat.
Relevant data includes:
2-methyl-4-nitro-1-phenyl-1H-imidazole has several applications in scientific research:
The compound 2-methyl-4-nitro-1-phenyl-1H-imidazole (C₁₀H₉N₃O₂) is named according to IUPAC conventions, which prioritize functional group hierarchy and ring substitution patterns. The root "imidazole" designates the heterocyclic core, while prefixes specify substituents: a methyl group (-CH₃) at position 2, a nitro group (-NO₂) at position 4, and a phenyl ring (C₆H₅-) attached to the nitrogen (N1) [1]. This nomenclature explicitly defines atomic connectivity, distinguishing it from positional isomers like 1-(2-methyl-4-nitrophenyl)-1H-imidazole (C₁₀H₉N₃O₂), where the phenyl ring carries substituents [3].
Tautomerism is a critical aspect of its structural identity. While the 4-nitro group fixes the nitro attachment, unsymmetrical substitution at C4/C5 creates potential for 4(5)-nitro isomers. For example, 2-methyl-4(5)-nitroimidazole (C₄H₅N₃O₂, CAS 696-23-1) exhibits tautomeric equilibrium between 4-nitro and 5-nitro forms due to proton mobility at N1, evidenced by SMILES notation O=[N+](C1=CN(C2=CC=C([N+]([O-])=O)C=C2)C(C)=N1)[O-]
[5] [8]. However, in 2-methyl-4-nitro-1-phenyl-1H-imidazole, N1-phenyl substitution locks the ring, preventing tautomerism and ensuring structural rigidity [1].
Table 1: Structural Variations in Key Nitroimidazole Derivatives
Compound Name | Molecular Formula | CAS Number | Substituent Positions |
---|---|---|---|
2-Methyl-4-nitro-1-phenyl-1H-imidazole | C₁₀H₉N₃O₂ | N/A | 2-CH₃, 4-NO₂, N1-C₆H₅ |
1-(2-Methyl-4-nitrophenyl)-1H-imidazole | C₁₀H₉N₃O₂ | 10081593 (CID) | Phenyl: 2'-CH₃, 4'-NO₂; N1-H |
2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole | C₁₀H₈N₄O₄ | 21721-92-6 | 2-CH₃, 4-NO₂, N1-(4-NO₂-C₆H₄) |
2-Methyl-4(5)-nitroimidazole | C₄H₅N₃O₂ | 696-23-1 | Tautomeric 4-NO₂/5-NO₂ |
The pharmacophore of nitroimidazoles centers on the nitro group at C4/C5, which undergoes bioreduction in anaerobic pathogens to generate cytotoxic radicals. Substitutions at C2 and N1 modulate electron distribution, bioavailability, and target affinity [10]. The 2-methyl group in 2-methyl-4-nitro-1-phenyl-1H-imidazole acts as an electron-donating moiety, slightly offsetting the electron-deficient imidazole ring. This balance enhances stability while preserving nitro group reactivity—a trait exploited in antiprotozoal agents like metronidazole (2-methyl-5-nitroimidazole) [5] [10].
Crucially, the N1-phenyl group introduces steric bulk and π-conjugation, altering the molecule’s electronic profile. Compared to unsubstituted analogs (e.g., 2-methyl-4(5)-nitroimidazole), the phenyl ring increases lipophilicity (cLogP ≈ 2.1), potentially improving membrane permeability [6] [8]. Pharmacophoric classification is further refined when phenyl carries electron-withdrawing groups. For example, 2-methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole (Nitrefazole, C₁₀H₈N₄O₄) features a para-nitrophenyl substituent, intensifying the electron-deficient ring system. This shifts reduction potentials and may enhance hypoxic selectivity in antitumor applications [4] [6].
Table 2: Pharmacophoric Impact of Substituents in Nitroimidazole Derivatives
Substituent Position | Functional Group | Electronic Effect | Biological Consequence |
---|---|---|---|
C2 | Methyl (-CH₃) | Electron-donating | Stabilizes ring; modulates nitro reduction potential |
C4/C5 | Nitro (-NO₂) | Strong electron-withdrawing | Essential for anaerobic bioactivation; generates cytotoxic intermediates |
N1 | Phenyl (-C₆H₅) | Moderate electron-withdrawing/π-conjugation | Enhances lipophilicity; influences binding to target enzymes |
N1-aryl para-position | Nitro (-NO₂) | Strong electron-withdrawing | Amplifies electron deficiency; may improve radiosensitizing properties |
Database mining reveals structural diversity among nitroimidazole analogs. PubChem lists 2-methyl-4-nitro-1-phenyl-1H-imidazole (CID 3794665) with a molecular weight of 203.20 g/mol [1]. Its closest analog, 2-methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole (Nitrefazole, CID not listed; CAS 21721-92-6), adds a second nitro group to the phenyl ring, increasing molecular weight to 248.19 g/mol and altering polarity (PSA = 110 Ų vs. 78.9 Ų for the parent) [4] [6]. Brominated derivatives like 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone (CID 911226, C₁₂H₁₀BrN₃O₃) demonstrate halogen-induced steric effects, expanding the compound library for structure-activity studies [2].
Chemical databases also highlight isomeric ambiguities. 2-methyl-4(5)-nitroimidazole (CAS 696-23-1) is cataloged with variable 4/5-nitro labeling due to tautomerism, unlike N1-substituted derivatives where positional specificity is absolute [5] [8]. Tariff classifications further reflect structural nuances: Imidazoles with unfused rings and N-substitution (e.g., 1-[2-(ethylsulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole) fall under HS code 2933.29.9000, emphasizing regulatory recognition of the imidazole scaffold [9].
Table 3: Database Profile of Select Nitroimidazole Compounds
Compound Identifier | Molecular Weight (g/mol) | Topological PSA (Ų) | Key Database Cross-References |
---|---|---|---|
2-Methyl-4-nitro-1-phenyl-1H-imidazole | 203.20 | 78.9 | PubChem CID 3794665; C₁₀H₉N₃O₂ |
2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole | 248.19 | 110.0 | CAS 21721-92-6; BLD Pharm; ECHEMI |
2-Methyl-4(5)-nitroimidazole | 127.10 | 71.2 | CAS 696-23-1; Sigma-Aldrich 136255 |
1-(2-Methyl-4-nitrophenyl)-1H-imidazole | 203.20 | 61.6 | PubChem CID 10081593 |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: